N-(2-cyanophenyl)-2-(2-fluorophenyl)acetamide
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Overview
Description
N-(2-cyanophenyl)-2-(2-fluorophenyl)acetamide is an organic compound characterized by the presence of a cyano group attached to a phenyl ring and a fluorophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-(2-fluorophenyl)acetamide typically involves the reaction of 2-cyanobenzoyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-2-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-(2-fluorophenyl)acetamide-2-carboxylic acid.
Reduction: Formation of 2-(2-fluorophenyl)acetamide-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-cyanophenyl)-2-(2-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorophenyl groups can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanophenyl)-2-phenylacetamide: Lacks the fluorine atom, which may affect its reactivity and binding properties.
N-(2-cyanophenyl)-2-(4-fluorophenyl)acetamide: Has the fluorine atom in a different position, potentially altering its chemical behavior and biological activity.
Uniqueness
N-(2-cyanophenyl)-2-(2-fluorophenyl)acetamide is unique due to the specific positioning of the cyano and fluorophenyl groups, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-13-7-3-1-5-11(13)9-15(19)18-14-8-4-2-6-12(14)10-17/h1-8H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWVVPDBRXHCJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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